(2S)-2-Amino-3-hydroxy-2-(4-methoxyphenyl)propanoic acid (2S)-2-Amino-3-hydroxy-2-(4-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225259
InChI: InChI=1S/C10H13NO4/c1-15-8-4-2-7(3-5-8)10(11,6-12)9(13)14/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1
SMILES:
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

(2S)-2-Amino-3-hydroxy-2-(4-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC17225259

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-3-hydroxy-2-(4-methoxyphenyl)propanoic acid -

Specification

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name (2S)-2-amino-3-hydroxy-2-(4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H13NO4/c1-15-8-4-2-7(3-5-8)10(11,6-12)9(13)14/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1
Standard InChI Key LFPCKHMOQBDNPF-SNVBAGLBSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@](CO)(C(=O)O)N
Canonical SMILES COC1=CC=C(C=C1)C(CO)(C(=O)O)N

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Features

The compound’s structure integrates a propanoic acid backbone with three critical substituents:

  • An amino group (-NH₂) at the C2 position.

  • A hydroxyl group (-OH) at the C3 position.

  • A 4-methoxyphenyl group attached to the C2 carbon.

The (2S) stereodescriptor specifies the absolute configuration at the chiral C2 center, which governs its spatial orientation and biological interactions .

Table 1: Comparative Molecular Properties of Structurally Related Compounds

PropertyTarget Compound(2S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid HCl 2-Amino-3-hydroxy-3-(2-hydroxy-3-methoxyphenyl)propanoic acid
Molecular FormulaC₁₀H₁₃NO₅C₁₀H₁₄ClNO₄C₁₀H₁₃NO₅
Molecular Weight (g/mol)227.21 (calculated)247.68227.21
CAS Registry NumberNot publicly listed63302-24-92228088-04-6
Key Functional GroupsAmino, hydroxyl, methoxyphenylAmino, hydroxyl, methoxyphenyl, hydrochlorideAmino, dihydroxy, methoxyphenyl

Spectroscopic and Stereochemical Analysis

While direct spectral data for the target compound remains unpublished, analogous structures provide insight into expected characteristics:

  • Infrared (IR) Spectroscopy: Peaks corresponding to -NH₂ (3300–3500 cm⁻¹), -OH (3200–3600 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and diastereotopic protons at C3 (δ 3.0–4.0 ppm) .

    • ¹³C NMR: Carbonyl carbon (δ ~175 ppm), aromatic carbons (δ 110–160 ppm), and methoxy carbon (δ ~56 ppm) .

Synthesis and Manufacturing Strategies

Laboratory-Scale Synthesis

The compound’s synthesis likely follows a multi-step route leveraging asymmetric catalysis to establish the (2S) configuration:

  • Aldol Condensation:
    Reaction of 4-methoxybenzaldehyde with a glycine equivalent (e.g., Schiff base) under basic conditions forms the β-hydroxy-α-amino acid intermediate .

  • Stereoselective Reduction:
    Catalytic hydrogenation or enzymatic resolution ensures enantiomeric purity at the C2 position.

  • Acid Hydrolysis:
    Cleavage of protecting groups yields the free amino acid, which may be isolated as a hydrochloride salt for stability .

Key Reaction Equation:

4-Methoxybenzaldehyde+Glycine derivativeBaseβ-Hydroxy intermediateH2/Catalyst(2S)-configured product\text{4-Methoxybenzaldehyde} + \text{Glycine derivative} \xrightarrow{\text{Base}} \beta\text{-Hydroxy intermediate} \xrightarrow{\text{H}_2/\text{Catalyst}} (2S)\text{-configured product}

Industrial Production Considerations

Scalable synthesis requires optimization of:

  • Catalyst Efficiency: Immobilized enzymes or chiral metal complexes to enhance stereoselectivity.

  • Purification Techniques: Chromatography or crystallization to achieve >99% enantiomeric excess (ee).

Physicochemical and Reactive Properties

Solubility and Stability

  • Aqueous Solubility: Moderate (estimated 5–10 mg/mL at pH 7), influenced by ionizable -COOH and -NH₂ groups .

  • Thermal Stability: Decomposes above 200°C, with degradation pathways involving decarboxylation and ether cleavage .

Reactivity Profile

  • Oxidation: The C3 hydroxyl group is susceptible to oxidation, forming a ketone derivative under strong oxidizing conditions (e.g., KMnO₄) .

  • Esterification: Reacts with alcohols in acidic media to yield ester derivatives, useful in prodrug design.

Applications in Scientific Research

Pharmaceutical Development

  • Chiral Building Block: Serves as a precursor for peptidomimetics targeting G-protein-coupled receptors (GPCRs) .

  • Antioxidant Activity: The phenolic moiety may confer radical-scavenging properties, analogous to tyrosine derivatives .

Materials Science

  • Ligand Design: Coordinates transition metals (e.g., Cu²⁺) in catalytic systems for asymmetric synthesis .

Challenges and Future Directions

  • Stereochemical Purity: Scalable methods for maintaining high ee in industrial settings remain underdeveloped.

  • Biological Evaluation: In vivo pharmacokinetic and toxicity studies are needed to assess therapeutic potential.

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